YB-0158

Sam68 binding affinity in silico docking reverse-turn peptidomimetic

YB-0158 (CAS 1144043-83-3) is a synthetic reverse-turn (β-turn) peptidomimetic small molecule rationally designed to target the RNA-binding protein Sam68 (KHDRBS1). It belongs to the ICG-001/CWP class of compounds that disrupt Wnt/β-catenin-driven transcriptional programs in cancer stem cells (CSCs).

Molecular Formula C32H32N7Na2O7P
Molecular Weight 703.6 g/mol
Cat. No. B15545184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYB-0158
Molecular FormulaC32H32N7Na2O7P
Molecular Weight703.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1
InChIKeyBUCIVAHDHKFRLG-QLBXQKMFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

YB-0158 (Wnt Pathway Inhibitor 2): A Reverse-Turn Peptidomimetic Colorectal Cancer Stem Cell Targeting Agent – Procurement & Differentiation Guide


YB-0158 (CAS 1144043-83-3) is a synthetic reverse-turn (β-turn) peptidomimetic small molecule rationally designed to target the RNA-binding protein Sam68 (KHDRBS1) [1]. It belongs to the ICG-001/CWP class of compounds that disrupt Wnt/β-catenin-driven transcriptional programs in cancer stem cells (CSCs). Unlike earlier-generation members of this class that primarily act through CBP/β-catenin interface disruption, YB-0158 was identified through an in silico docking pipeline specifically optimized for Sam68 binding affinity and demonstrates a distinct hydrogen-bonding interaction with the Gly305 residue of the Sam68 proline-rich domain [2]. Its differentiation from closest analogs (CWP232228, ICG-001, PRI-724, UCS15A) rests on quantifiable superiority in predicted target binding, cancer-selective cytotoxicity, and in vivo CSC eradication capacity [1][3].

Why CWP232228, ICG-001, or PRI-724 Cannot Substitute for YB-0158 in Sam68-Directed Colorectal CSC Studies


The β-turn peptidomimetic class exhibits profound functional divergence despite shared structural ancestry. CWP232228 demonstrates an EC50 of 1.57 μM in HT29 colorectal cancer cells, while ICG-001 requires 14.6 μM to achieve comparable growth inhibition—a ~49-fold potency gap versus YB-0158's 0.3 μM [1]. PRI-724 shows preferential toxicity toward normal intestinal epithelium over neoplastic cells, undermining its therapeutic window [1]. At the target engagement level, YB-0158's ~20-fold and ~50-fold superior predicted Sam68 binding affinity over CWP232904 and UCS15A, respectively, is mechanistically underpinned by a unique dual hydrogen-bond interaction with Gly305 that is absent in CWP232904 [2]. Furthermore, CWP232228's clinical development was halted for undisclosed reasons, leaving YB-0158 as the only structurally characterized analog with demonstrated in vivo CSC eradication in serial transplantation models [3]. These quantitative gaps in potency, selectivity, and target engagement mean that generic in-class substitution introduces uncontrolled experimental variability that can invalidate CSC-targeting studies.

YB-0158 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Predicted Sam68 Binding Affinity: ~20-Fold and ~50-Fold Superiority Over CWP232904 and UCS15A by In Silico Docking

YB-0158 demonstrates ~20-fold superior predicted binding affinity to the Sam68 275–374 proline-rich domain versus CWP232904 (the hydrolyzed active form of CWP232228) and ~50-fold superiority versus UCS15A, as determined by molecular docking using PyRx within a virtual library of 126 ICG-001 analogs plus 19 random molecules [1]. Critically, YB-0158 forms two hydrogen bonds with Gly305 in the Sam68 P3-P5 proline-rich domain (bond distances: 3.04 Å and 2.80 Å), an interaction not observed with CWP232904 [1]. In silico mutagenesis of G305N significantly reduced YB-0158 binding affinity, confirming the functional relevance of this unique interaction [1]. This differential binding mode translates into functional superiority: Sam68 knockdown in HT29 cells shifted YB-0158 EC50 from 0.290 μM to 0.625 μM (~2.15-fold decrease in potency), while CBP knockdown produced no such shift, confirming Sam68 as the direct, functionally relevant target [2].

Sam68 binding affinity in silico docking reverse-turn peptidomimetic

Cancer-Selective Growth Inhibition Potency: YB-0158 EC50 of 0.3 μM vs CWP232228 (1.57 μM) and ICG-001 (14.6 μM) in HT29 CRC Cells

In HT29 human colorectal cancer cells, YB-0158 achieves growth inhibition with an EC50 of 0.3 μM (48-h treatment), representing a 5.2-fold potency advantage over CWP232228 (EC50: 1.57 μM) and a 48.7-fold advantage over ICG-001 (EC50: 14.6 μM) [1]. Critically, YB-0158 exhibits pronounced cancer selectivity: its EC50 in HT29 CRC cells (0.3 μM) contrasts sharply with an EC50 exceeding 20 μM in normal human intestinal epithelial progenitor cells (HIEC), yielding a selectivity index of >66.7 [2]. By comparison, PRI-724 was more toxic to normal HIEC cells than to neoplastic HT29 cells, indicating a fundamentally inverted selectivity profile [2]. Additionally, YB-0158 displays an EC50 of 1.64 μM in cultured MC38 mouse colon adenocarcinoma cells . The relationship between Sam68 expression and YB-0158 response was statistically validated: a significant correlation was established between calculated EC50 and Sam68 protein levels across multiple cell lines (R² = 0.8510, p < 0.0001, simple linear regression) [2].

colorectal cancer EC50 cancer stem cell growth inhibition cancer selectivity

Disruption of Sam68-Src Protein–Protein Interaction at 5-Fold Lower Concentration Versus CWP232228

Co-immunoprecipitation experiments in HT29 colorectal cancer cells demonstrated that YB-0158 at 0.3 μM significantly disrupts the interaction between Sam68 and Src after 48 hours of treatment (p = 0.0088, two-tailed t test, n = 3) [1]. CWP232228 required a 5-fold higher concentration of 1.5 μM to achieve a statistically significant reduction in Sam68-Src interaction levels (p = 0.021) under identical experimental conditions [1]. Mouse IgGs were used as negative controls for pull-down. Importantly, no changes in Src Y416 phosphorylation status were observed with either YB-0158 or CWP232228 treatment, confirming that the disruption is specific to the Sam68-Src physical interaction rather than a consequence of altered Src kinase activity [1]. This differential potency at the protein–protein interaction level aligns with YB-0158's superior predicted Sam68 binding affinity and its unique Gly305 hydrogen-bonding interaction, providing a biochemical mechanism-to-phenotype link not available for other class members [2].

Sam68-Src interaction co-immunoprecipitation protein-protein interaction disruption

Apoptosis Induction at Low Nanomolar Range: Caspase-3/7 Activation by YB-0158 at 0.2–0.5 μM

YB-0158 at concentrations of 0.2 μM and 0.5 μM (48-h treatment) significantly increased apoptosis in HT29 colorectal cancer cells, as quantified by in situ fluorescent staining of activated Caspase-3/7 (p < 0.0001 versus DMSO control, n = 3, two-tailed t test) [1]. Staurosporine (1 μM, 6 h) was used as a positive control for apoptosis induction. In parallel, EdU incorporation assays confirmed that lower doses of YB-0158 were sufficient to significantly decrease proliferation in human CRC cells compared with CWP232228 (p = 0.0257 for CWP232228 vs DMSO; p ≤ 0.0017 for YB-0158 vs DMSO) [1]. While direct comparator data at matched apoptosis-inducing concentrations are not available for CWP232228 or ICG-001 in this specific assay, the combination of Caspase-3/7 activation at 0.2–0.5 μM and superior anti-proliferative potency versus CWP232228 reinforces YB-0158's functional advantage at low concentrations [1]. RNA-seq profiling at EC50 doses further revealed that YB-0158's transcriptional response in HT29 cells clusters most closely with ICG-001 rather than CWP232228, despite higher structural similarity to CWP232228, suggesting a distinct pharmacodynamic signature potentially linked to Sam68 binding capacity [2].

apoptosis Caspase-3/7 colorectal cancer CSC targeting

In Vivo Colorectal CSC Eradication: YB-0158 Suppresses Tumor-Initiating Capacity in Serial Organoid and Syngeneic Transplantation Models

YB-0158 is the only reverse-turn peptidomimetic with published in vivo CSC eradication data in colorectal cancer models. In a patient-derived organoid (PDO) serial formation assay, YB-0158 suppressed the tumor-initiating capacity of primary human CRC samples [1]. In a syngeneic mouse-to-mouse serial transplantation assay (C57BL/6 mice bearing subcutaneous MC38 tumors), daily intraperitoneal administration of YB-0158 at 100 mg/kg for 14 days did not significantly alter primary tumor size versus saline controls; however, residual secondary tumors from the YB-0158-treated group were significantly smaller than matched saline controls, demonstrating specific impairment of CSC-driven tumor re-initiation capacity [2][3]. This dissociation between primary tumor bulk and CSC activity is a hallmark of genuine CSC-targeting agents and has not been demonstrated for CWP232228, ICG-001, or PRI-724 in comparable colorectal CSC serial transplantation models. CWP232228's clinical development was halted for undisclosed reasons, and no in vivo CSC eradication data from comparable colorectal models have been disclosed [2].

in vivo CSC eradication serial transplantation patient-derived organoid tumor-initiating cells

Sam68 Target Engagement Validation: G305N Mutation and shRNA Knockdown Functionally Impair YB-0158 Potency

Target engagement studies provide mechanistic evidence that YB-0158's anti-CSC activity is specifically mediated through Sam68. In HT29 cells, lentiviral shRNA-mediated Sam68 knockdown (shKHDRBS1) increased YB-0158 EC50 from 0.290 μM to 0.625 μM (~2.15-fold shift), whereas CBP knockdown produced no change in YB-0158 potency, confirming that Sam68—not CBP—is the functionally relevant target [1]. Conversely, Sam68 overexpression in HCT116 cells significantly enhanced YB-0158 potency for growth inhibition compared with empty vector control cells (p = 0.003, n = 7) [1]. Crucially, overexpression of the G305N Sam68 mutant—designed to disrupt the hydrogen bonds uniquely formed by YB-0158 with Gly305—significantly decreased YB-0158 potency at doses ranging from 0.31 to 0.625 μM compared with wild-type Sam68 overexpression (p < 0.001) [1][2]. This G305N-specific loss of potency directly validates the in silico docking predictions and demonstrates that YB-0158's differential binding mode translates into a measurable functional consequence not shared by CWP232228 or ICG-001, which do not engage Gly305 [2].

target engagement Sam68 knockdown G305N mutation structure-activity relationship

YB-0158 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Colorectal Cancer Stem Cell (CSC) Functional Assays Requiring Selective Targeting of Tumor-Initiating Cells Over Normal Intestinal Stem Cells

YB-0158 is the only reverse-turn peptidomimetic with documented cancer-selective toxicity: EC50 >20 μM in normal HIEC intestinal progenitor cells versus 0.3 μM in HT29 CRC cells (>66.7-fold selectivity) [1]. This contrasts with PRI-724, which is more toxic to normal than neoplastic intestinal cells, and with ICG-001, whose EC50 of 14.6 μM in HT29 cells provides an inadequate selectivity window [1]. Researchers studying CSC biology in mixed cultures, organoid co-cultures, or in vivo models where sparing normal intestinal stem cells is critical should prioritize YB-0158. Working concentrations of 0.2–0.5 μM are validated for apoptosis induction (Caspase-3/7 activation) [1], while 0.3 μM corresponds to the EC50 for growth inhibition and was used for RNA-seq transcriptome profiling [2].

Patient-Derived Organoid (PDO) and In Vivo Serial Transplantation Studies of CSC Tumor-Initiating Capacity

YB-0158 is uniquely validated in both ex vivo patient-derived organoid serial formation assays and in vivo syngeneic mouse-to-mouse serial transplantation for colorectal CSC eradication [1][3]. The in vivo protocol (100 mg/kg IP daily for 14 days in C57BL/6 mice bearing MC38 tumors) specifically suppressed secondary tumor formation without altering primary tumor size, providing a clean CSC-specific readout [3]. No comparable in vivo CSC data have been published for CWP232228, ICG-001, or PRI-724 in colorectal models [1]. For procurement decisions involving translational CSC research, this represents a decisive differentiator, as YB-0158 is the only tool compound with demonstrated capacity to ablate tumor-initiating cell activity in physiologically relevant models.

Sam68 Mechanism-of-Action Studies Requiring Validated Target Engagement and Structure–Activity Relationship Controls

YB-0158 is uniquely positioned for Sam68-targeted mechanistic studies due to the availability of complementary genetic tools: Sam68 shRNA knockdown (shKHDRBS1) reduces YB-0158 potency by ~2.15-fold (EC50 shift from 0.290 to 0.625 μM), while the G305N Sam68 mutant specifically impairs YB-0158 activity at 0.31–0.625 μM (p < 0.001 vs wild-type) [1][2]. These controls enable definitive attribution of phenotypic effects to Sam68 target engagement. No such residue-level SAR controls exist for CWP232228, ICG-001, or PRI-724. Researchers investigating Sam68 nuclear translocation, Sam68-CBP complex formation, or Wnt/β-catenin target gene suppression (e.g., LGR5, MYC, BIRC5) can combine YB-0158 treatment at 0.3 μM with G305N mutant overexpression to distinguish on-target from off-target transcriptional effects [1].

Transcriptomic and Epigenomic Profiling of β-Turn Peptidomimetic Response in Colorectal Cancer

Whole-transcriptome RNA-seq data are publicly available for YB-0158 at its EC50 concentration (0.3 μM, 48 h) in HT29 cells alongside matched data for ICG-001 (10 μM) and CWP232228 (1.5 μM) [2]. Clustering analysis revealed that YB-0158's transcriptional response is most similar to ICG-001, not CWP232228, despite greater structural similarity to the latter [1]. This unexpected pharmacodynamic divergence—linked to YB-0158's superior Sam68 binding capacity—provides a unique opportunity to deconvolve Sam68-dependent from CBP-dependent transcriptional effects. The GEO dataset (GSE176026) [2] enables direct comparative re-analysis without additional sequencing costs, making YB-0158 the preferred compound for multi-omics studies that require integration with existing β-turn peptidomimetic transcriptional signatures.

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